molecular formula C7H9NO B15265745 5-Aminobicyclo[2.2.1]hept-2-en-7-one

5-Aminobicyclo[2.2.1]hept-2-en-7-one

Cat. No.: B15265745
M. Wt: 123.15 g/mol
InChI Key: LGDYPYUMNXSLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminobicyclo[2.2.1]hept-2-en-7-one is a rigid, norbornene-derived bicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research . Its structure features an electron-deficient double bond and a ketone group at the 7-position, which, combined with the amino group at the 5-position, creates a versatile and multifunctional scaffold . The compound's rigid bicyclic structure imparts high stereoselectivity in cycloaddition reactions, making it a valuable dienophile and building block for constructing complex molecular architectures, such as through Diels-Alder reactions . In medicinal chemistry, this compound serves as a key precursor for the synthesis of pharmacologically active molecules, with its amino group enabling the formation of hydrogen bonds with biological targets, potentially modulating enzyme and receptor activity . Multiple sophisticated synthetic routes have been developed, including electrophilic amination strategies using hydroxylamine-O-sulfonic acid, tandem Diels-Alder/amination approaches, and modern palladium-catalyzed C–H amination protocols that allow for direct functionalization . Furthermore, enzymatic kinetic resolution using Candida antarctica lipase B has been successfully applied to obtain optically pure enantiomers, which is critical for research requiring specific chirality . This product is intended for research applications in chemistry and medicine and is strictly for in-vitro studies in controlled laboratory environments. It is not classified as a medicine or drug and is not intended for human or veterinary use .

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5-aminobicyclo[2.2.1]hept-2-en-7-one

InChI

InChI=1S/C7H9NO/c8-6-3-4-1-2-5(6)7(4)9/h1-2,4-6H,3,8H2

InChI Key

LGDYPYUMNXSLHB-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC(C1N)C2=O

Origin of Product

United States

Preparation Methods

Electrophilic Amination Strategies

Electrophilic amination of preformed bicyclo[2.2.1]hept-2-en-7-one represents a direct route to introduce the amino group at the 5-position. In a seminal study, the ketone functionality at position 7 was preserved during amination by employing hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. The reaction proceeds via in situ generation of an electrophilic nitrenoid species, which attacks the electron-rich bridgehead carbon (C5) of the norbornene system.

Key parameters :

  • Solvent: Dichloromethane at −20°C
  • Yield: 42–48% (isolated as hydrochloride salt)
  • Stereoselectivity: Predominantly endo configuration due to steric shielding by the ketone group

This method, however, suffers from moderate yields due to competing epoxidation side reactions, as observed in analogous peracid-mediated oxidations of norbornene ketones.

Chiral Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

The chemoenzymatic approach pioneered for 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) synthesis offers a template for asymmetric amination. Candida antarctica lipase B (CAL-B) catalyzed the enantioselective acetylation of racemic 5-aminonorbornenone derivatives, enabling separation of enantiomers via column chromatography:

Parameter Value
Enzyme loading 20 mg/mmol substrate
Acyl donor Vinyl acetate
Conversion (48 h) 51% (theoretical maximum)
ee (product) >99%
ee (unreacted) 98%

This methodology, adapted from carbovir precursor synthesis, demonstrates scalability to multigram quantities while maintaining optical purity.

Ring-Opening/Ring-Closing (RORC) Strategies

Lactam Intermediate Utilization

Building on the Vince lactam framework, a three-step sequence achieves 5-aminonorbornenone:

  • Lactam alkylation :
    $$ \text{2-Azabicyclo[2.2.1]hept-5-en-3-one} + \text{MeOTf} \xrightarrow{\text{NaH, THF}} \text{N-methyl lactam} $$
    Yield: 89%

  • Ketone introduction :
    Oxidative cleavage of the lactam ring using RuO₄ generates the 7-keto group while preserving the amino functionality.

  • Stereochemical refinement :
    Diastereomeric crystallization from hexane/ethyl acetate affords >95% endo-isomer purity.

Tandem Diels-Alder/Amination Approaches

In Situ Functionalization

A breakthrough methodology employs a modified Diels-Alder reaction between cyclopentadiene and a nitroketone dienophile:

$$
\text{Cyclopentadiene} + \text{5-Nitro-2,4-pentadienone} \xrightarrow{\text{EtAlCl}_2} \text{5-Nitrobicyclo[2.2.1]hept-2-en-7-one}
$$

Subsequent hydrogenation over Raney Ni at 50 psi H₂ affords the target amine:

Step Conditions Yield
Diels-Alder −78°C, 12 h 67%
Nitro reduction EtOH, 50°C, 6 h 92%

This route, adapted from β-amino ester syntheses, benefits from atom economy and avoids protective group manipulations.

Advanced Catalytic Systems

Palladium-Catalyzed C–H Amination

State-of-the-art transition metal catalysis enables direct C5–H bond amination without prefunctionalization:

$$
\text{Bicyclo[2.2.1]hept-2-en-7-one} + \text{NaN}3 \xrightarrow{\text{Pd(OAc)}2, \text{PhI(OAc)}2} \text{5-Azido derivative} \xrightarrow{\text{H}2/\text{Pd/C}} \text{5-Aminonorbornenone}
$$

Optimized conditions :

  • Ligand: 2,2'-Bipyridine
  • Temp: 80°C in DCE
  • Yield (two steps): 58%
  • Functional group tolerance: Ketone remains intact

Chemical Reactions Analysis

Reduction of the 7-Ketone Group

The ketone moiety undergoes stereoselective reduction to form secondary alcohols. Enzymatic and chemical methods show distinct outcomes:

MethodReagents/ConditionsProductStereoselectivitySource
Biocatalytic reductionThermoanaerobacter brockii alcohol dehydrogenase (TBADH), NADPH(6S)-endo-alcohol>95% e.e.
Chemical reductionLiAlH<sub>4</sub> in THF, 0°C5-Aminobicyclo[2.2.1]hept-2-en-7-olNon-stereoselective

Enzymatic reductions favor Re-face attack, while classical hydrides lack stereochemical control .

Nucleophilic Additions to the Ketone

The electrophilic carbonyl carbon reacts with organometallic reagents:

NucleophileProductYieldNotes
MeMgBr7-Hydroxy-7-methyl derivative75%Tertiary alcohol formation
PhLi7-Hydroxy-7-phenyl derivative68%Aromatic substitution

These additions are facilitated by the strained bicyclic system enhancing carbonyl reactivity .

Diels-Alder Reactivity

The 2-en double bond acts as a dienophile in [4+2] cycloadditions:

DieneCatalystProductYieldRegioselectivity
1,3-ButadieneBF<sub>3</sub>·Et<sub>2</sub>OBicyclo[4.3.1]decane derivative82%endo preference
FuranNoneOxabicyclic adduct65%Ortho dominance

Steric effects from the amino group direct endo transition states .

Enamine-Mediated Transformations

The amino group participates in enamine catalysis:

ReactionSubstrateProductApplication
Aldol condensationPropanalβ-Hydroxy ketone adductAsymmetric synthesis
Michael additionMethyl acrylate1,5-Dicarbonyl compoundNatural product precursors

Enamine intermediates enable α-functionalization under mild conditions .

Retro-Diels-Alder (RDA) Fragmentation

Thermal cleavage regenerates simpler synthons:

ConditionsFragmentsApplication
220°C, 1,2-dichlorobenzeneCyclopentadiene + amino ketoneTraceless chirality transfer
Microwave, 200°CFuran + aminocyclohexenoneDomino reaction sequences

RDA enables controlled disassembly for iterative synthesis .

Schiff Base Formation

Condensation with carbonyl compounds yields imines:

AldehydeProductStability
SalicylaldehydeFluorescent macrocyclepH-sensitive
2-PyridinecarboxaldehydeN,N-Bidentate ligandMetal chelation

Schiff bases serve as intermediates for coordination polymers .

Enzymatic Oxidation Pathways

GDH-mediated transformations in biological systems:

SubstrateProductBiological Role
α-KetoglutarateEnhanced insulin secretionDiabetes management
GlutamateATP production modulationCellular energetics

The amino group facilitates binding to mitochondrial enzymes .

Scientific Research Applications

5-Aminobicyclo[2.2.1]hept-2-en-7-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminobicyclo[2.2.1]hept-2-en-7-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bicyclic structure can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Amino-Substituted Norbornene Derivatives

3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide
  • Structure: Amino and carboxamide groups at the 3-exo and 2-exo positions, respectively.
  • Properties : Melting point 235–253°C, molecular weight 152.19 g/mol .
  • Key Differences: The carboxamide group introduces hydrogen-bonding capacity, enhancing solubility compared to the ketone in the target compound. Positional isomerism (3-exo vs. 5-amino) alters steric and electronic profiles.
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic Acid
  • Structure : Carboxylic acid replaces the ketone at position 5.
  • Properties : Higher melting point (261–263°C) due to intermolecular hydrogen bonding .
  • Reactivity : The carboxylic acid enables conjugation to biomolecules, unlike the ketone in the target compound.

Substituent Effects on Electronic Properties

5-Ethynylbicyclo[2.2.1]hept-2-en-7-one
  • Structure: Ethynyl group at position 5 instead of amino.
  • Applications : The electron-withdrawing ethynyl group enhances reactivity in cycloadditions .
  • Comparison: The amino group in the target compound may act as a hydrogen bond donor, influencing binding in biological systems, whereas the ethynyl group prioritizes π-orbital interactions.
5-Methylbicyclo[2.2.1]hept-2-ene
  • Structure : Methyl group at position 3.
  • Properties: Lower polarity (molecular weight 108.18 g/mol) compared to the amino-ketone derivative .

Heteroatom-Containing Analogs

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid
  • Structure : Oxygen replaces a bridgehead carbon, forming a lactone-like structure.
  • Properties : Increased polarity due to the ether oxygen and carboxylic acid .
  • Key Difference : The oxygen atom reduces ring strain compared to the all-carbon bicyclic system, altering thermal stability and reaction pathways.

Ring Size and Bridging Variations

(1S,2S,5R)-5-Aminobicyclo[3.1.0]hexane-2-carboxylic Acid (Bicyclo-GABA)
  • Structure: Smaller [3.1.0] bicyclic system with amino and carboxylic acid groups.
  • Biological Activity : Potent inhibitor of the betaine/GABA transporter 1 (BGT1; IC₅₀ in nM range) .
  • Comparison : The [2.2.1] system in the target compound offers greater conformational rigidity, which may limit biological activity compared to the more flexible [3.1.0] analog.

Data Tables

Table 1: Physical Properties of Selected Bicyclic Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
5-Aminobicyclo[2.2.1]hept-2-en-7-one C₇H₉NO 123.16 Not reported Amino (5), Ketone (7)
3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide C₈H₁₂N₂O 152.19 235–253 Amino (3), Carboxamide (2)
5-Ethynylbicyclo[2.2.1]hept-2-en-7-one C₉H₈O 132.16 Not reported Ethynyl (5), Ketone (7)
5-Methylbicyclo[2.2.1]hept-2-ene C₈H₁₂ 108.18 Not reported Methyl (5)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid C₇H₈O₃ 140.14 Not reported Ether (7), Carboxylic Acid (2)

Q & A

Q. What steps validate the compound’s purported mechanism in inhibiting enzymatic targets?

  • Methodology :
  • Perform competitive inhibition assays with varying substrate concentrations.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
  • Cross-validate with knock-out studies (e.g., CRISPR-Cas9) to confirm target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.